2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with a thiophene ring and a phenoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: Starting with a suitable dicarbonyl compound, the pyridazinone core can be synthesized through cyclization reactions.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Acetamide Formation: The acetamide moiety can be introduced through an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base.
Phenoxyphenyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazines.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyridazines.
Substitution: Halogenated or nitrated derivatives of the phenoxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation, making them candidates for drug development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors. The compound’s structure suggests it could interact with biological macromolecules in unique ways.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring and the phenoxyphenyl group.
Mechanism of Action
The mechanism of action of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide: Lacks the thiophene ring, which may alter its electronic properties and biological activity.
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide: Substitution of the phenoxy group with a methoxy group could change its solubility and reactivity.
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-chlorophenyl)acetamide: Introduction of a chlorine atom may enhance its electrophilic properties and biological activity.
Uniqueness
The unique combination of the thiophene ring, pyridazinone core, and phenoxyphenylacetamide moiety in 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide provides it with distinct electronic and steric properties. These features can lead to unique interactions with biological targets and materials, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H17N3O3S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C22H17N3O3S/c26-21(15-25-22(27)13-12-19(24-25)20-7-4-14-29-20)23-16-8-10-18(11-9-16)28-17-5-2-1-3-6-17/h1-14H,15H2,(H,23,26) |
InChI Key |
QTQZBEDQYZASDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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